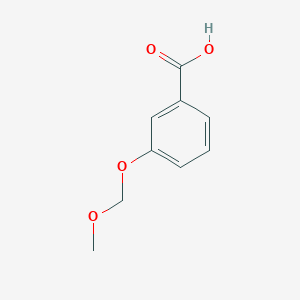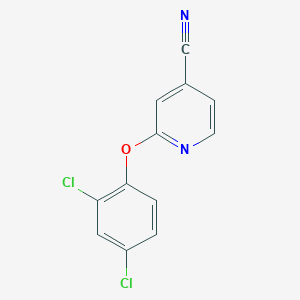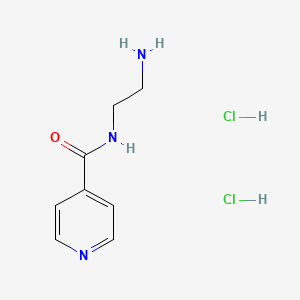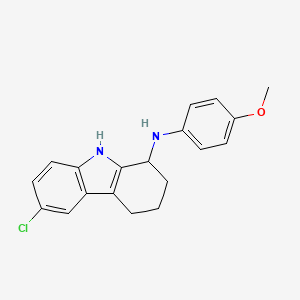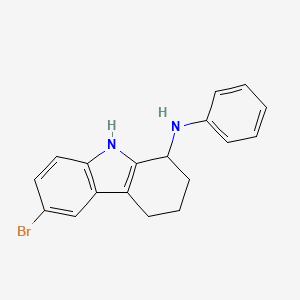
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Vue d'ensemble
Description
“6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is a chemical compound with the molecular formula C12H13BrN2 . It is related to another compound, N- (6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-N- (4-methylphenyl)amine, which has the molecular formula C19H17BrN2 .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 265.15 . Other physical and chemical properties such as boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Asymmetric Synthesis
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is involved in the asymmetric synthesis of various compounds. A notable application is in the efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This process involves asymmetric reductive amination directed by chiral (phenyl)ethylamines, achieving up to 96% disastereo facial selectivity (Boggs et al., 2007).
Palladium-Catalyzed Amination and Amidation
The compound also finds application in palladium-catalyzed amination and amidation processes. This involves the amination and amidation of bromoindole and tetrahydrocarbazol derivatives, using palladium complexes to achieve moderate to high yields of the corresponding products (Sergeev et al., 2005).
Antitumor Activity
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitumor activity. A novel compound in this category exhibited significant therapeutic potential against cancer cell proliferation, highlighting its promise as an antitumor agent (Murali et al., 2017).
Rearomative Etherifications and Aminations
The compound is also used in rearomative diastereoselective etherification/amination reactions, which are important for synthesizing various 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles. The diastereoselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions (Abualnaja et al., 2021).
Microwave-Assisted Synthesis
This compound plays a role in microwave-assisted synthesis of carbazole derivatives, which are evaluated for their anticancer activity. This method involves the synthesis of various tetrahydro-1H-carbazole derivatives and testing their effectiveness against cancer cell lines (Chaudhary & Chaudhary, 2016).
Antiviral Activity Against Human Papillomaviruses
Substituted 1-aminotetrahydrocarbazoles, including derivatives of this compound, have been synthesized and shown to have potent activity against human papillomaviruses. These compounds are significant for their potential antiviral applications (Gudmundsson et al., 2009).
Synthesis of Heteroannulated Isoxazolo-, Pyrido- and Pyrimido Carbazoles
The compound is used in the synthesis of novel heteroannulated carbazoles, such as isoxazolo-, pyrido-, and pyrimido carbazoles, which have shown promising in vitro antitumor activity. This demonstrates its utility in developing new chemotherapeutic agents (Murali et al., 2017).
Propriétés
IUPAC Name |
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2/c19-12-9-10-16-15(11-12)14-7-4-8-17(18(14)21-16)20-13-5-2-1-3-6-13/h1-3,5-6,9-11,17,20-21H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYPWFUDXMSOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
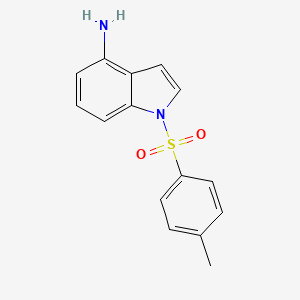
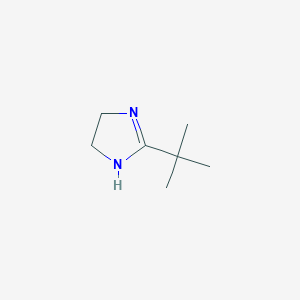
![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)
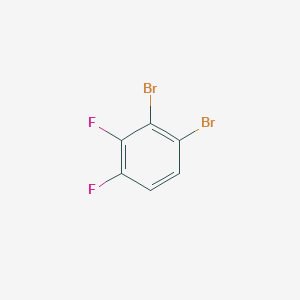
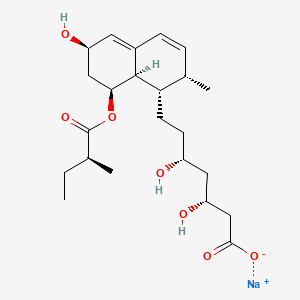
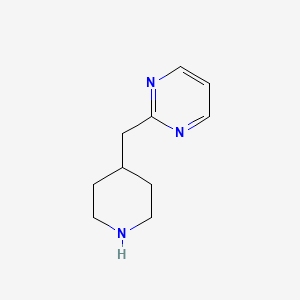

![2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene](/img/structure/B3155813.png)
